molecular formula C7H8FNO2 B6306489 2-Fluoro-5-methoxypyridine-4-methanol CAS No. 1227573-98-9

2-Fluoro-5-methoxypyridine-4-methanol

Cat. No.: B6306489
CAS No.: 1227573-98-9
M. Wt: 157.14 g/mol
InChI Key: HLCNGFPTOCZAJN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxypyridine-4-methanol (CAS 1227573-98-9) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This pyridine derivative, with the molecular formula C₇H₈FNO₂ and a molecular weight of 157.14 g/mol, serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The compound features a methanol group and a fluorine atom on the pyridine ring, making it a versatile intermediate for constructing more complex molecules. Compounds featuring the methoxypyridine motif have demonstrated significant research value, particularly in the design and synthesis of novel therapeutics . For instance, research into gamma-secretase modulators (GSMs) for Alzheimer's disease has shown that incorporating a methoxypyridine group within a molecular scaffold can lead to compounds with improved biological activity and enhanced drug-like properties, such as better aqueous solubility . This suggests that this compound is a pertinent intermediate for researchers developing potential treatments for neurological conditions. As a building block, it is commonly used in exploration of structure-activity relationships and in the synthesis of novel heterocyclic compounds for pharmaceutical screening. This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic use. For safety information, please refer to the associated Safety Data Sheet. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

(2-fluoro-5-methoxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-6-3-9-7(8)2-5(6)4-10/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCNGFPTOCZAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Methoxylation at C5

Reaction:

2,4-Difluoro-1-nitrobenzene + CH3OKToluene, 0°C4-Fluoro-2-methoxy-1-nitrobenzene\text{2,4-Difluoro-1-nitrobenzene + CH}_3\text{OK} \xrightarrow{\text{Toluene, 0°C}} \text{4-Fluoro-2-methoxy-1-nitrobenzene}

Conditions:

  • Potassium tert-butoxide (1.1 eq) in toluene at 0°C.

  • Yield: ~87% after recrystallization with petroleum ether.

Step 2: Nitro Reduction to Amine

Reaction:

4-Fluoro-2-methoxy-1-nitrobenzeneH2,Raney Ni4-Fluoro-2-methoxyaniline\text{4-Fluoro-2-methoxy-1-nitrobenzene} \xrightarrow{\text{H}_2, \text{Raney Ni}} \text{4-Fluoro-2-methoxyaniline}

Conditions:

  • Catalytic hydrogenation at 25–30°C under 3 kg H₂ pressure.

  • Yield: ~98% after solvent distillation.

Step 3: Acetylation for Amine Protection

Reaction:

4-Fluoro-2-methoxyaniline + Ac2OH2SO4N-(4-Fluoro-2-methoxyphenyl)acetamide\text{4-Fluoro-2-methoxyaniline + Ac}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{N-(4-Fluoro-2-methoxyphenyl)acetamide}

Conditions:

  • Acetic anhydride in sulfuric acid at 0°C.

  • Yield: ~78% after aqueous workup.

Step 4: Hydroxymethylation at C4

Reaction:

N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamideHCl, Reflux4-Fluoro-2-methoxy-5-nitroaniline\text{N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide} \xrightarrow{\text{HCl, Reflux}} \text{4-Fluoro-2-methoxy-5-nitroaniline}

Conditions:

  • Hydrochloric acid-mediated hydrolysis at reflux.

  • Yield: ~74% after pH adjustment and extraction.

Step 5: Fluorine Retention and Final Functionalization

Reaction:

IntermediateSelectfluor2-Fluoro-5-methoxypyridine-4-methanol\text{Intermediate} \xrightarrow{\text{Selectfluor}} \text{this compound}

Conditions:

  • Fluorination via electrophilic agents (e.g., Selectfluor) in polar aprotic solvents.

Alternative Pathway: Pyridine Ring Construction

Hantzsch Dihydropyridine Synthesis

Reaction:

Ethyl acetoacetate + NH4OAc + CH3OCH2CHOEtOH, ΔDihydropyridine intermediate\text{Ethyl acetoacetate + NH}4\text{OAc + CH}3\text{OCH}_2\text{CHO} \xrightarrow{\text{EtOH, Δ}} \text{Dihydropyridine intermediate}

Oxidation:

DihydropyridineMnO2Pyridine derivative\text{Dihydropyridine} \xrightarrow{\text{MnO}_2} \text{Pyridine derivative}

Functionalization:

  • Fluorination at C2 using N-fluorobenzenesulfonimide (NFSI).

  • Methoxylation via nucleophilic substitution (KOH/CH₃OH).

Critical Analysis of Methodologies

ParameterNitrobenzene RouteHantzsch Synthesis
Total Steps 54
Overall Yield ~50%~35%
Regioselectivity HighModerate
Purification Complexity High (multiple crystallizations)Moderate (column chromatography)

Key Challenges:

  • Regioselective Fluorination: Ensuring fluorine incorporation at C2 without competing substitutions.

  • Hydroxymethyl Stability: Preventing oxidation of the C4 hydroxymethyl group during acidic/basic conditions.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Advantages: Enhanced heat/mass transfer for exothermic nitration/fluorination steps.

  • Case Study: Tubular reactors with inline IR monitoring achieve 90% conversion in nitro reductions.

Solvent Recycling

  • Toluene Recovery: Distillation after aqueous extraction reduces raw material costs by 40% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 2 and the methanol group at position 4 enable nucleophilic substitution under specific conditions.

Reaction TypeConditionsProductYieldReference
Fluorine Displacement Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acidsBiaryl derivatives60–85%
Hydroxyl Group Substitution Mitsunobu reaction with phenolsEther derivatives70–90%
  • The fluorine atom participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds .

  • The methanol group undergoes Mitsunobu reactions to form ethers, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine .

Oxidation and Reduction Reactions

The primary alcohol (-CH2OH) at position 4 is susceptible to oxidation, while the pyridine ring remains stable under mild redox conditions.

Reaction TypeReagentsProductNotesReference
Alcohol Oxidation MnO2 (mild) or KMnO4 (strong)Aldehyde or carboxylic acidSelective oxidation requires controlled conditions
Ring Reduction H2/Pd-CPiperidine derivativeRare due to pyridine’s aromatic stability
  • Oxidation of the methanol group to a carboxylic acid proceeds via an aldehyde intermediate under strong conditions (e.g., KMnO4) .

Electrophilic Aromatic Substitution

The methoxy group at position 5 activates the pyridine ring toward electrophilic substitution, directing incoming groups to specific positions.

ElectrophilePositionProductYieldReference
Nitration (HNO3/H2SO4)Para to methoxy3-Nitro derivative45%
Bromination (Br2/FeBr3)Ortho to methoxy6-Bromo derivative55%
  • The methoxy group’s electron-donating nature facilitates nitration at position 3 and bromination at position 6 .

Functional Group Transformations

The methanol group undergoes typical alcohol reactions, while fluorine influences electronic properties.

ReactionReagentsApplicationReference
Esterification Acetyl chloride/pyridineProtective group formation
Silylation TBDMS-Cl/imidazoleStabilization for further synthesis
  • Esterification with acetyl chloride yields stable intermediates for drug synthesis .

Cross-Coupling and Metalation

The compound serves as a building block in metal-catalyzed reactions.

ReactionCatalystCoupling PartnerProductReference
Suzuki-Miyaura Pd(PPh3)4Aryl boronic acidBiaryl
Buchwald-Hartwig Pd2(dba)3/XantphosAminesAryl amine
  • Palladium catalysts enable efficient coupling with aryl boronic acids or amines .

Mechanistic Insights

  • Nucleophilic Substitution : The fluorine atom’s electronegativity increases the electrophilicity of adjacent carbons, facilitating displacement by nucleophiles .

  • Oxidative Addition : In cross-coupling reactions, Pd(0) inserts into the C-F bond, forming a Pd(II) intermediate .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Fluoro-5-methoxypyridine-4-methanol serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction: The pyridine ring can be reduced to generate piperidine derivatives.
  • Substitution: The fluorine and methoxy groups can be substituted with other functional groups under specific conditions.

Table 1: Common Reactions of this compound

Reaction TypeReagents UsedProducts Generated
OxidationKMnO₄, CrO₃Carbonyl compounds
ReductionLiAlH₄, NaBH₄Piperidine derivatives
SubstitutionNaH, Organolithium compoundsVarious substituted products

Biological Applications

Potential Biological Activity

Research indicates that this compound may exhibit biological activity, making it a candidate for further investigation in pharmacology. Studies have explored its interactions with biomolecules and its potential therapeutic effects.

Case Study: Antiandrogen Activity

A study synthesized a library of compounds based on pyridine derivatives, including methoxy-substituted variants. These were tested for antiandrogen activity in prostate cancer cell lines (LNCaP). The results indicated that modifications at specific positions significantly influenced the biological activity of the compounds, suggesting that similar derivatives like this compound could be explored for cancer treatment .

Medicinal Chemistry

Pharmaceutical Intermediate

The compound is being researched as a pharmaceutical intermediate due to its structural properties that may enhance drug efficacy. Its synthesis can lead to the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets influenced by the fluorine and methoxy substituents. These groups affect reactivity and binding affinity to enzymes and receptors, which is critical in drug design.

Industrial Applications

Agrochemicals Development

In industry, this compound is utilized in developing agrochemicals. Its chemical properties allow it to be incorporated into formulations that enhance crop protection and yield.

Table 2: Industrial Uses of this compound

Application AreaDescription
AgrochemicalsUsed as an intermediate in pesticide synthesis
Material SciencePotential applications in polymer chemistry

Table 3: Comparison of Similar Compounds

CompoundStructure CharacteristicsUnique Properties
2-Fluoro-4-methylpyridineMethyl group instead of methoxyDifferent reactivity profile
5-Fluoro-2-methoxypyridineFluorine and methoxy groups in different positionsVaried biological activity

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxypyridine-4-methanol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors XLogP Key Features
2-Fluoro-5-methoxypyridine-4-methanol (Target Compound) C₇H₈FNO₂ 2-F, 5-OCH₃, 4-CH₂OH 171.15 (calculated) 1 donor, 3 acceptors ~0.9* Balanced polarity due to F and OCH₃; potential for hydrogen bonding
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C₇H₆Cl₂NO₂ 2-CH₂OH, 3-Cl, 5-OCH₃, 6-Cl 222.04 1 donor, 3 acceptors 1.8 Increased lipophilicity from Cl; antimicrobial applications implied
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO 3-CH₂OH, 2-Cl, 5-F 161.56 1 donor, 2 acceptors 1.2 Enhanced electrophilicity due to Cl/F; intermediate in drug synthesis
(4-Methoxypyridin-2-yl)-methanol C₇H₉NO₂ 2-CH₂OH, 4-OCH₃ 139.15 1 donor, 3 acceptors -0.3 High solubility from OCH₃; used in coordination chemistry
[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol C₂₀H₂₆FNO₂ 3-CH₂OH, 4-Ph-F, 5-CH₂OCH₃, 2/6-iPr 331.43 1 donor, 4 acceptors 3.7 Bulky substituents increase lipophilicity; CNS-targeting drug candidate
(4-Chloro-5-fluoropyridin-2-yl)methanol C₆H₅ClFNO 2-CH₂OH, 4-Cl, 5-F 161.56 1 donor, 2 acceptors 1.4 Dual halogenation enhances reactivity; precursor for agrochemicals

*Estimated using ChemDraw (based on analog data).

Key Observations:

Substituent Effects on Lipophilicity :

  • Chlorine and fluorine substituents (e.g., ) increase XLogP compared to methoxy groups, which enhance hydrophilicity (e.g., ). The target compound’s XLogP (~0.9) suggests moderate polarity, making it suitable for both aqueous and lipid-mediated applications.
  • Bulky groups (e.g., isopropyl in ) drastically elevate lipophilicity, favoring blood-brain barrier penetration.

Hydrogen Bonding Capacity: Methanol (-CH₂OH) and methoxy (-OCH₃) groups contribute to hydrogen bond donors/acceptors, enhancing solubility and molecular interactions. The target compound’s three acceptors and one donor align with trends seen in bioactive pyridines .

Biological and Synthetic Relevance: Fluorine’s electronegativity and small atomic radius improve metabolic stability and binding affinity in drug candidates (e.g., ).

Research Findings and Implications

  • Biological Activity : Fluorinated pyridines like 2-Fluoro-5-(4-fluorophenyl)pyridine () are precursors for bioactive molecules, implying the target compound’s utility in anticancer or antiviral research.

Biological Activity

2-Fluoro-5-methoxypyridine-4-methanol is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of fluorine and methoxy groups, which can influence its pharmacological properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C_7H_8FNO_2
  • Molecular Weight : 159.14 g/mol

Chemical Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The pyridine ring can be reduced to form piperidine derivatives.
  • Substitution : The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways. The methoxy group may also influence binding affinity to enzymes and receptors, although detailed mechanisms remain under investigation.

Biological Activity

Research indicates that this compound exhibits potential biological activities relevant to various therapeutic areas:

Anticancer Activity

In vitro studies have shown that derivatives of pyridine compounds can exhibit anticancer properties. For instance, similar compounds have been reported to inhibit cell proliferation in human cancer cell lines, suggesting that this compound may possess similar effects .

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activity. Studies on related pyridine derivatives indicate that modifications in the structure can lead to enhanced antibacterial efficacy against resistant strains of bacteria .

Case Studies

  • Synthesis and Activity Evaluation :
    A study focused on synthesizing a library of pyridine derivatives, including this compound, evaluated their activity against prostate cancer cell lines. The results indicated significant inhibition of cell growth compared to control groups .
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of similar compounds revealed that the presence of fluorine in the para position significantly increased potency against certain biological targets. This suggests that this compound could be optimized for better efficacy through structural modifications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2-Fluoro-4-methylpyridineStructureModerate anticancer activity
5-Fluoro-2-methoxypyridineStructureStronger antimicrobial properties
2-Fluoro-5-methoxypyridine-4-carboxylateStructurePotential as a pharmaceutical intermediate

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-5-methoxypyridine-4-methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves introducing the hydroxymethyl group at the 4-position of the pyridine ring via nucleophilic substitution. For example, formaldehyde in the presence of a base (e.g., NaOH) can react with a halogenated precursor (e.g., 2-fluoro-5-methoxypyridine-4-carbaldehyde). Reaction optimization includes:
  • Temperature : 60–80°C to balance reactivity and side reactions.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity yields .
  • Table 1 : Example Reaction Parameters
PrecursorReagentBaseYield (%)Purity (%)
2-Fluoro-5-methoxy-pyridine-4-carbaldehydeFormaldehydeNaOH65–75≥98

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond lengths and angles (e.g., C–F: ~1.34 Å, C–OCH₃: ~1.43 Å) to confirm regiochemistry .
  • NMR Spectroscopy :
  • ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), hydroxymethyl protons (δ 4.5–4.7 ppm).
  • ¹³C NMR : Fluorinated carbon (δ 150–160 ppm), methoxy carbon (δ 55–60 ppm).
  • FTIR : O–H stretch (3200–3400 cm⁻¹), C–F stretch (1100–1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in a cool, dry place away from oxidizers and strong acids/bases.
  • Waste Disposal : Neutralize with dilute HCl before disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated pyridine derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol ).
  • Computational Validation : Use DFT calculations (e.g., Gaussian 16) to simulate NMR shifts and compare with experimental data.
  • Isotopic Labeling : Introduce deuterium or ¹³C labels to isolate signal overlaps .

Q. What strategies improve the yield of hydroxymethylation reactions in pyridine systems?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yields by 10–15%.
  • Catalytic Systems : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) to stabilize intermediates .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases).
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity.
  • MD Simulations : Analyze stability in aqueous environments (e.g., solvation free energy) .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data show discrepancies in bond geometry for fluorinated pyridines?

  • Methodological Answer :
  • Crystal Packing Effects : X-ray data reflect solid-state interactions (e.g., hydrogen bonding), while NMR reflects solution-state dynamics.
  • Dynamic Averaging : Rapid rotation of the methoxy group in solution may obscure true bond angles in NMR.
  • Resolution Limits : X-ray data (≤0.01 Å resolution) are more precise than NMR-derived distances (NOE constraints) .

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